molecular formula C8H8BrNS B8623431 5-Bromo-2-(cyclopropylthio)pyridine

5-Bromo-2-(cyclopropylthio)pyridine

Cat. No.: B8623431
M. Wt: 230.13 g/mol
InChI Key: JSMKCCQWMCEYHC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylthio)pyridine is a pyridine derivative featuring a bromine atom at the 5-position and a cyclopropylthio (-S-C₃H₅) group at the 2-position.

Properties

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

IUPAC Name

5-bromo-2-cyclopropylsulfanylpyridine

InChI

InChI=1S/C8H8BrNS/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

JSMKCCQWMCEYHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=NC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison :

5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0)

  • Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) at position 2.
  • Key Differences :
  • Electronic Effects : The ether oxygen is less polarizable than sulfur, reducing nucleophilicity.
  • Lipophilicity : Thioethers (logP ~2.5–3.5) are typically more lipophilic than ethers (logP ~1.5–2.5), impacting membrane permeability.
  • Reactivity : Thioethers oxidize to sulfoxides/sulfones, whereas ethers are more stable under oxidative conditions.

2-Bromo-3-methylpyridine (CAS 3430-17-9)

  • Structure : Bromine at position 2, methyl at position 3.
  • Key Differences :
  • Substitution Pattern : Bromine at position 2 vs. 5 alters electronic distribution (meta vs. para effects).
  • Steric Effects : Methyl at position 3 introduces steric hindrance absent in the target compound.
  • Applications : Used in Suzuki couplings; methyl groups enhance stability but reduce reactivity.

5-Bromopyridine-2-thiol (Synonym: 3-Bromo-6-mercaptopyridine) Structure: Thiol (-SH) at position 2. Key Differences:

  • Acidity : Thiols (pKa ~6–8) are acidic compared to thioethers (pKa ~10–12), enabling disulfide formation.
  • Reactivity : Thiols participate in redox reactions and metal coordination, unlike thioethers.

5-Bromo-2-chloropyrimidin-4-amine

  • Structure : Pyrimidine core with Br (position 5), Cl (position 2), and NH₂ (position 4).
  • Key Differences :
  • Aromatic System : Pyrimidine (two nitrogen atoms) has distinct electronic properties vs. pyridine (one nitrogen).
  • Hydrogen Bonding : The amine group enables intermolecular H-bonding, absent in the target compound.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity
5-Bromo-2-(cyclopropylthio)pyridine* C₈H₈BrNS ~241.1 Br (C5), cyclopropylthio (C2) High lipophilicity; oxidizes to sulfones
5-Bromo-2-(cyclopropylmethoxy)pyridine C₉H₁₀BrNO 244.1 Br (C5), cyclopropylmethoxy (C2) Moderate polarity; stable to oxidation
2-Bromo-3-methylpyridine C₆H₆BrN 172.0 Br (C2), CH₃ (C3) Electron-withdrawing Br; used in cross-couplings
5-Bromopyridine-2-thiol C₅H₄BrNS 190.1 Br (C5), SH (C2) Acidic; forms disulfides
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 208.5 Br (C5), Cl (C2), NH₂ (C4) Planar structure; H-bonding networks

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